N-(Trimethylsilyl)imidazole N-(Trimethylsilyl)imidazole N-trimethylsilylimidazole is a member of the class of imidazoles in which the hydrogen at position 1 is replaced by a trimethylsilyl group. N-trimethylsilylimidazole is a derivatisation agent used in gas chromatography/mass spectrometry applications. It has a role as a chromatographic reagent. It is a member of imidazoles and a N-silyl compound.
Brand Name: Vulcanchem
CAS No.: 18156-74-6
VCID: VC21119553
InChI: InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3
SMILES: C[Si](C)(C)N1C=CN=C1
Molecular Formula: C6H12N2Si
Molecular Weight: 140.26 g/mol

N-(Trimethylsilyl)imidazole

CAS No.: 18156-74-6

Cat. No.: VC21119553

Molecular Formula: C6H12N2Si

Molecular Weight: 140.26 g/mol

* For research use only. Not for human or veterinary use.

N-(Trimethylsilyl)imidazole - 18156-74-6

Specification

CAS No. 18156-74-6
Molecular Formula C6H12N2Si
Molecular Weight 140.26 g/mol
IUPAC Name imidazol-1-yl(trimethyl)silane
Standard InChI InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3
Standard InChI Key YKFRUJSEPGHZFJ-UHFFFAOYSA-N
SMILES C[Si](C)(C)N1C=CN=C1
Canonical SMILES C[Si](C)(C)N1C=CN=C1

Introduction

Chemical Identity and Structure

N-(Trimethylsilyl)imidazole, also known as 1-(Trimethylsilyl)imidazole, is an organosilicon compound characterized by an imidazole ring with a trimethylsilyl group attached to one of the nitrogen atoms. The compound has several synonyms commonly used in scientific literature and commercial contexts.

Basic Identification Data

The following table summarizes the key identification parameters for N-(Trimethylsilyl)imidazole:

ParameterValue
CAS Number18156-74-6
EINECS Number242-040-3
Molecular FormulaC₆H₁₂N₂Si
Molecular Weight140.26 g/mol
Common AbbreviationsTMSI, TMSIM, TSIM, SIM
InChIInChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3

N-(Trimethylsilyl)imidazole belongs to the class of imidazoles in which the hydrogen at position 1 is replaced by a trimethylsilyl group . The molecule consists of an imidazole ring with a trimethylsilyl (-Si(CH₃)₃) substituent bonded to one of the nitrogen atoms.

Physical and Chemical Properties

N-(Trimethylsilyl)imidazole exhibits distinct physical and chemical characteristics that influence its handling, storage, and applications.

Physical Properties

The compound exists as a colorless transparent liquid at room temperature with the following physical parameters:

PropertyValue
Physical StateColorless transparent liquid
Boiling Point93-94°C at 14 mmHg
Freezing Point5°C
Density0.956 g/cm³ at 25°C
Refractive Index (n₂₀ᴰ)1.4751-1.4780
Flash Point6°C
SolubilitySoluble in acetonitrile, acetone, pyridine

A notable characteristic of N-(Trimethylsilyl)imidazole is its deliquescent nature, meaning it readily absorbs moisture from ambient air . This property necessitates specific handling and storage protocols to maintain compound integrity.

Synthesis Methods

Several approaches exist for the preparation of N-(Trimethylsilyl)imidazole, with industrial and laboratory methods varying in complexity and yield.

Industrial Production Process

A patented method for the industrial preparation of N-(Trimethylsilyl)imidazole involves the reaction of chlorotrimethylsilane with imidazole following a specific procedure:

  • Chlorotrimethylsilane is placed in a mixing tank

  • Imidazole is added in batches under continuous mixing over three hours

  • The reaction proceeds under controlled conditions:

    • Temperature maintained below 60°C

    • Pressure controlled at -200-0 mm mercury column

  • Rectification process follows:

    • Qualified liquid transferred to rectification column

    • Chlorotrimethylsilane extracted at temperature ≤92°C

    • N-(Trimethylsilyl)imidazole extracted through cooling

This method offers advantages over alternative approaches as it:

  • Allows reaction at normal temperature

  • Reduces hydrogen chloride concentration in the system

  • Avoids reaction inhibition caused by hydrogen chloride

Alternative Synthesis Approach

Another common synthesis route employs hexamethyldisilazane and involves a two-step process:

  • Esterification reaction using sulfuric acid

  • Sulfuric ester-based synthesis of N-(Trimethylsilyl)imidazole

Applications and Uses

N-(Trimethylsilyl)imidazole serves numerous functions across various fields of chemistry and analysis.

Analytical Applications

The compound finds extensive use in analytical chemistry:

  • Derivatization agent for gas chromatography/mass spectrometry applications

  • Particularly effective with hydroxyl groups in various analytes including lipids

  • Microwave heating can significantly enhance efficiency in derivatization reactions

Synthetic Applications

N-(Trimethylsilyl)imidazole participates in numerous synthetic transformations:

Reaction TypeApplication
Hydroxyl SilylationProtection of hydroxyl groups in presence of amines
Silyl Aminal FormationFormation of silyl aminals from appropriate substrates
Nitrogen SilylationSelective silylation of nitrogen-containing compounds
Acyl Imidazole FormationReaction with esters to generate imidazolides
Michael AdditionCatalyst or reagent in Michael-type additions
Phosphoroimidazolidate FormationFormation of phosphoroimidazolidates from phosphates

The compound demonstrates particular utility in:

  • Silylation of alcohols and 1,3-dicarbonyl compounds

  • Preparation of O-trimethylsilyl monothioacetals

  • Aromatization of the A-ring of steroids

  • Silylating agent for ecdysones, norepinephrine, dopamine, steroids, sugars, sugar phosphates, and ketose isomers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator